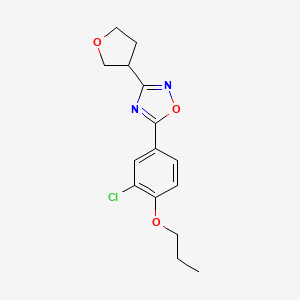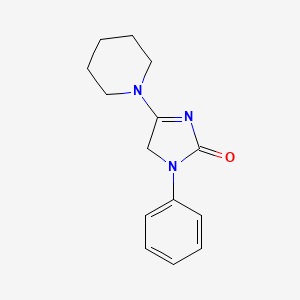![molecular formula C13H17NOS B5681061 4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5681061.png)
4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol, also known as SMT, is a chemical compound that has been widely used in scientific research for its potential therapeutic benefits. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol is not fully understood, but it is believed to work by inhibiting the production of reactive oxygen species and reducing oxidative stress. It has also been shown to modulate the activity of certain enzymes and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol in lab experiments is its well-established safety profile. It has been shown to be non-toxic and well-tolerated in animal models, making it a promising candidate for further investigation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
Orientations Futures
There are many potential future directions for research on 4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of stroke and other ischemic injuries. Further research is needed to fully understand the mechanism of action of 4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol and its potential therapeutic benefits.
Méthodes De Synthèse
4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol can be synthesized through a multi-step reaction involving the condensation of 4-methyl-1-piperidinol with carbon disulfide, followed by oxidation with hydrogen peroxide and hydrolysis with hydrochloric acid. The final product is purified through recrystallization to obtain a pure white powder.
Applications De Recherche Scientifique
4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been studied extensively for its potential therapeutic benefits in a variety of scientific research applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
IUPAC Name |
(4-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-6-8-14(9-7-10)13(16)11-2-4-12(15)5-3-11/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAFKKJTWPITNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-1-piperidinyl)carbonothioyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5680978.png)
![9-(2-methoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5680997.png)
![5-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]-2-(3-fluorophenyl)pyridine](/img/structure/B5680998.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5681006.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methoxybenzyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5681018.png)
![3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5681024.png)
![N-[rel-(3R,4S)-1-(2-hydroxyethyl)-4-propyl-3-pyrrolidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5681025.png)

![N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5681035.png)


![N-(4-methylphenyl)-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681080.png)
![N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5681091.png)